molecular formula C14H19BF3NO4S B14768028 N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1357095-05-6

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B14768028
CAS No.: 1357095-05-6
M. Wt: 365.2 g/mol
InChI Key: XZKODBPOLLJVLG-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that features a boronate ester and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of a boronic acid derivative with a trifluoromethyl-substituted aromatic compound. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors, which allow for precise control over reaction conditions and improved safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group can enhance the compound’s stability and bioavailability by increasing its lipophilicity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylphenyl)methanesulfonamide

Uniqueness

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of both a boronate ester and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

CAS No.

1357095-05-6

Molecular Formula

C14H19BF3NO4S

Molecular Weight

365.2 g/mol

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C14H19BF3NO4S/c1-12(2)13(3,4)23-15(22-12)11-7-6-9(19-24(5,20)21)8-10(11)14(16,17)18/h6-8,19H,1-5H3

InChI Key

XZKODBPOLLJVLG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C)C(F)(F)F

Origin of Product

United States

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